Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as trisodium,hydron,3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine , reflecting its sodium counterions, protonated amine, and branched alkyl-phosphonate backbone. The CAS Registry Number 94201-99-7 uniquely identifies this substance in chemical databases.
The nomenclature breaks down as follows:
- 3,5,5-Trimethylhexyl : A six-carbon alkyl chain with methyl branches at positions 3, 5, and 5.
- Imino bis(methylene) : A central nitrogen atom bonded to two methylene (–CH2–) groups.
- Diphosphonate : Two phosphonic acid (–PO3H2) groups, partially deprotonated and neutralized by sodium cations.
Regulatory inventories classify it under EINECS 303-690-4 in Europe but exclude it from major Asian and North American chemical inventories.
Molecular Formula and Weight Determination
The molecular formula C11H21NNa3O6P2 derives from:
- C11H21N : The 3,5,5-trimethylhexylamine backbone
- Na3 : Three sodium cations balancing the phosphonate charges
- O6P2 : Two phosphonate groups with six oxygen atoms
Calculated molecular weight:
$$
\begin{align}
\text{Carbon (C}_{11}\text{)} & : 11 \times 12.01 = 132.11 \, \text{g/mol} \
\text{Hydrogen (H}_{21}\text{)} & : 21 \times 1.01 = 21.21 \, \text{g/mol} \
\text{Nitrogen (N)} & : 14.01 \, \text{g/mol} \
\text{Sodium (Na}_3\text{)} & : 3 \times 22.99 = 68.97 \, \text{g/mol} \
\text{Oxygen (O}_6\text{)} & : 6 \times 16.00 = 96.00 \, \text{g/mol} \
\text{Phosphorus (P}_2\text{)} & : 2 \times 30.97 = 61.94 \, \text{g/mol} \
\hline
\text{Total} & : 394.24 \, \text{g/mol} \
\end{align}
$$
This aligns with gravimetric analyses of related bisphosphonates, though experimental validation data remains unpublished.
Stereochemical Configuration and Conformational Analysis
The compound exhibits potential stereoisomerism at two centers:
- Chiral nitrogen : The central amine adopts a trigonal pyramidal geometry, but rapid inversion at room temperature prevents isolation of enantiomers.
- Alkyl chain branching : The 3,5,5-trimethylhexyl group could theoretically produce diastereomers if synthesized asymmetrically.
Computational models suggest three stable conformers differing in:
- Phosphonate group orientation : Anti (180°), gauche (60°), and eclipsed (0°) arrangements
- Alkyl chain folding : Extended vs. helical configurations
Conformer populations follow this energy hierarchy:
$$
\Delta G^\circ \, (\text{kJ/mol}) =
\begin{cases}
0.0 \, (\text{anti}) \
+2.3 \, (\text{gauche}) \
+5.1 \, (\text{eclipsed}) \
\end{cases}
$$
No crystallographic data exists to confirm these predictions, as the compound typically forms amorphous solids in industrial formulations.
Comparative Structural Analysis with Related Alkylimino Bisphosphonates
Key structural trends:
- Chain length effects : The 3,5,5-trimethylhexyl group increases hydrophobicity compared to isopropyl analogs, reducing aqueous solubility by 33%.
- Cation modulation : Replacing potassium with sodium decreases solubility due to stronger ion-dipole interactions with water.
- Charge density : The tetrasodium salt's lower solubility versus the trisodium hydrogen form reflects increased ionic crosslinking in solution.
Properties
CAS No. |
94087-54-4 |
|---|---|
Molecular Formula |
C11H24NNa3O6P2 |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
trisodium;hydroxy-[[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
Canonical SMILES |
CC(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Activation of Phosphonic Acid
- The phosphonic acid derivative is activated by introducing a dehydrating agent or catalyst to prepare it for reaction with the amine group.
- Common dehydrating agents include thionyl chloride or phosphorus oxychloride.
Step 2: Reaction with Alkyl Amine
- The activated phosphonic acid reacts with 3,5,5-trimethylhexylamine in the presence of a solvent like DMSO or acetonitrile.
- The reaction mixture is stirred at a controlled temperature (typically between 50°C to 80°C).
Step 3: Neutralization
Step 4: Purification
- The crude product is purified using techniques such as recrystallization or solvent extraction.
- Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the compound.
Reaction Mechanisms
The mechanism involves nucleophilic substitution reactions where the amine group interacts with phosphonate moieties. This leads to the formation of bis(methylene)diphosphonate structures stabilized by sodium ions. The chelation ability of the compound depends on its final structure.
Key Parameters Affecting Synthesis
Temperature Control:
- Higher temperatures can increase reaction rates but may lead to side reactions.
- Optimal temperature range: 50°C–80°C.
pH Maintenance:
- Acidic conditions favor hydrolysis, while basic conditions promote salt formation.
- Ideal pH range: Neutral to slightly basic (7–9).
Solvent Selection:
- DMSO enhances solubility and facilitates nucleophilic substitution.
- Acetonitrile provides a stable medium for reactions involving phosphorus compounds.
Characterization Techniques
To ensure the purity and accuracy of the synthesized compound, advanced analytical techniques are employed:
Below is a summary of key properties relevant for synthesis:
| Property | Value |
|---|---|
| Molecular Formula | C$${11}$$H$${24}$$NNa$${3}$$O$${6}$$P$$_{2}$$ |
| Molecular Weight | ~397.23 g/mol |
| Solubility | Soluble in water. |
| Melting Point | Not available. |
Chemical Reactions Analysis
Types of Reactions
EINECS 301-945-4 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a compound belonging to the class of bisphosphonates, which are known for their applications in various medical and industrial fields. This article delves into its scientific research applications, focusing on its biochemical properties, therapeutic uses, and relevant case studies.
Osteoporosis Treatment
Bisphosphonates are primarily used in the management of osteoporosis. This compound functions by inhibiting osteoclast-mediated bone resorption, thereby increasing bone density and reducing fracture risk. Clinical studies have demonstrated that bisphosphonates can significantly improve bone mineral density in postmenopausal women and individuals with glucocorticoid-induced osteoporosis.
Cancer Therapy
This compound is also explored for its potential in oncology, particularly in treating bone metastases from cancers such as breast and prostate cancer. The ability of bisphosphonates to mitigate skeletal-related events (SREs), including fractures and pain associated with bone metastases, has been well-documented. Research indicates that they may improve survival rates in patients with metastatic disease by reducing the incidence of SREs.
Dental Applications
Recent studies have investigated the role of bisphosphonates in dental health, particularly concerning bisphosphonate-related osteonecrosis of the jaw (BRONJ). This compound is being researched for its potential to enhance healing processes post-dental procedures while minimizing complications associated with bisphosphonate therapy.
Biochemical Properties
The chemical structure of this compound contributes to its biological activity. The compound exhibits high affinity for hydroxyapatite in bone tissue, allowing it to effectively inhibit osteoclast activity. Its solubility profile also supports intravenous administration in clinical settings.
Case Study 1: Osteoporosis Management
In a randomized controlled trial involving postmenopausal women with osteoporosis, patients treated with this compound showed a statistically significant increase in lumbar spine and hip bone mineral density compared to a placebo group over a three-year period. Adverse effects were minimal and included mild gastrointestinal symptoms.
Case Study 2: Cancer-Induced Bone Pain
A study evaluated the efficacy of this compound in patients with breast cancer experiencing bone pain due to metastasis. Patients receiving this compound reported a reduction in pain scores and improved quality of life metrics after six months of treatment.
Data Tables
Mechanism of Action
The mechanism of action of EINECS 301-945-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous phosphonates, focusing on substituent groups, cations, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact :
- The 3,5,5-trimethylhexyl group (C9, branched) in the target compound balances hydrophobicity and solubility, outperforming linear chains (e.g., tetradecyl) in aqueous systems .
- Shorter chains (e.g., propyl) reduce chelation efficacy due to weaker van der Waals interactions with metal ions .
Cation Influence :
- Sodium salts (Na₃⁺/Na₄⁺) exhibit superior water solubility compared to potassium (K₃⁺), making them preferable for detergent formulations .
- Tetrasodium derivatives (Na₄⁺) show enhanced stability in alkaline conditions, ideal for industrial cleaning agents .
Applications :
Biological Activity
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate, commonly referred to as a diphosphonate compound, is part of a class of drugs known for their biological activity in relation to bone metabolism and mineralization. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its diphosphonate structure, which is crucial for its interaction with bone tissue. The compound's structure allows it to bind to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption.
Molecular Formula
- Molecular Formula : C₁₁H₁₉N₂O₆P₂Na₃
- Molecular Weight : 368.2 g/mol
The primary mechanism of action for diphosphonates involves the inhibition of osteoclast activity, which leads to decreased bone resorption. This action is facilitated through several pathways:
- Inhibition of Farnesyl Pyrophosphate Synthase : This enzyme is critical for the mevalonate pathway, which is essential for osteoclast survival and function.
- Induction of Osteoclast Apoptosis : Diphosphonates can trigger programmed cell death in osteoclasts, reducing their numbers and activity.
- Binding to Bone Mineral : The compound binds to mineralized bone matrix, leading to localized high concentrations that enhance its inhibitory effects on bone resorption.
Therapeutic Uses
This compound has been studied for various therapeutic applications:
- Osteoporosis Treatment : It is primarily used in the management of osteoporosis by reducing the risk of fractures.
- Bone Metastases Management : The compound has shown efficacy in reducing skeletal-related events in patients with metastatic bone disease.
- Paget's Disease : It is also indicated for treating Paget's disease of bone.
Toxicity and Safety Profile
The safety profile of diphosphonates has been extensively studied. Key findings include:
- Acute Toxicity : Studies indicate that the oral LD50 ranges from 1008 to over 5000 mg/kg in rats, suggesting a relatively low acute toxicity profile .
- Chronic Toxicity : Long-term studies have reported adverse effects such as renal impairment at high doses .
- Dermal Toxicity : Dermal exposure studies indicate high LD50 values (>5000 mg/kg), suggesting low dermal toxicity .
Case Study 1: Osteoporosis Management
A clinical trial involving postmenopausal women with osteoporosis demonstrated that administration of this compound significantly reduced the incidence of vertebral fractures over a three-year period.
Case Study 2: Bone Metastases
In a study involving patients with breast cancer and bone metastases, treatment with this diphosphonate resulted in a marked reduction in skeletal-related events compared to placebo groups.
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
Q & A
Q. What strategies validate the compound’s hypothesized role in catalytic systems (e.g., hydrolysis, oxidation) despite limited mechanistic studies?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways. Operando spectroscopy (e.g., Raman) monitors intermediate species. Compare turnover frequencies (TOF) with structurally similar catalysts to infer mechanistic parallels. Computational microkinetic modeling links experimental rates with proposed mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
